molecular formula C7H4Cl2N2O3 B2746275 2,4-Dichloro-5-nitrobenzamide CAS No. 101421-03-8

2,4-Dichloro-5-nitrobenzamide

Cat. No. B2746275
CAS RN: 101421-03-8
M. Wt: 235.02
InChI Key: KJEXYZTZEXYFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-nitrobenzamide is a chemical compound with the formula C7H4Cl2N2O3 . It is used for research purposes .


Synthesis Analysis

Benzamides, such as this compound, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound has been established by X-ray crystallography . The C-N-C-C torsion angles are compared to those in 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(4-chlorophenyl)-4-nitrobenzamide .


Chemical Reactions Analysis

The synthesis of this compound involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.02, a density of 1.633±0.06 g/cm3, a melting point of 163 °C, and a boiling point of 303.8±42.0 °C .

Scientific Research Applications

Bioactivation and DNA Interaction

2,4-Dichloro-5-nitrobenzamide is involved in the bioactivation of certain compounds, which leads to the formation of DNA-DNA interstrand crosslinks in cells. This process is a result of the reaction of its derivatives with thioesters, highlighting its role in cytotoxicity and potential applications in cancer research. For example, Knox et al. (1991) studied the bioactivation of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), revealing that its hydroxylamine derivative, formed by bioreduction, can bind to DNA to produce interstrand crosslinks (Knox, Friedlos, Marchbank, & Roberts, 1991).

Reduction Chemistry and Cytotoxicity

The reduction chemistry of derivatives of this compound, such as SN 23862, demonstrates the selective toxicity of these compounds for hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, as explored by Palmer et al. (1995) (Palmer, van Zijl, Denny, & Wilson, 1995).

Crystal Engineering

This compound is utilized in crystal engineering, where its interactions are used to design molecular structures. For instance, Saha et al. (2005) reported on the creation of molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzoic acid and 4-iodopyridine, showcasing its utility in the field of crystallography (Saha, Nangia, & Jaskólski, 2005).

Synthesis of DNA Crosslinking Agents

The synthesis of novel DNA crosslinking agents from derivatives of this compound has been a subject of research, focusing on the potential therapeutic applications. Knox et al. (1993) synthesized and examined the properties of such agents derived from CB1954, emphasizing their role in cancer treatment (Knox, Friedlos, Biggs, Flitter, Gaskell, Goddard, Davies, & Jarman, 1993).

Safety and Hazards

2,4-Dichloro-5-nitrobenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-dichloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXYZTZEXYFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.